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molecular formula C13H20O3 B3091915 6-(4-Methoxyphenoxy)hexan-1-ol CAS No. 122004-89-1

6-(4-Methoxyphenoxy)hexan-1-ol

Cat. No. B3091915
M. Wt: 224.3 g/mol
InChI Key: BSELTELBUPVXHY-UHFFFAOYSA-N
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Patent
US05120843

Procedure details

A mixture of 4-methoxyphenol (8.7 g), potassium carbonate (9.7 g), 6-chlorohexanol (9.55 g) and DMSO (80 ml) is heated at 120° for 18 hr. Most all of the DMSO is removed at reduced pressure and the residue distributed between ether (400 ml) and water (400 ml). The ether phase is washed with water, saline, dried over sodium sulfate and the solvent removed at reduced pressure to give a residue which is crystallized from ether to give the title compound, m.p. 63°-64°; MS (m/e) 224 (M+).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:10](=O)([O-])[O-].[K+].[K+].ClC[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23]>CS(C)=O>[OH:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
9.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9.55 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 120° for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Most all of the DMSO is removed at reduced pressure
WASH
Type
WASH
Details
The ether phase is washed with water, saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
is crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCOC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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